

statistical analysis of data from 3,7-Dimethylfumarate studies

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A Comparative Analysis of Dimethyl Fumarate for Researchers and Drug Development Professionals

Introduction

Dimethyl fumarate (DMF) is an oral therapeutic agent approved for the treatment of relapsing forms of multiple sclerosis (MS). Its efficacy and safety profile have been established in several large-scale clinical trials. This guide provides a comprehensive comparison of DMF with other commonly used disease-modifying therapies (DMTs) for MS, supported by experimental data from pivotal studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of DMF.

Comparative Efficacy of Dimethyl Fumarate

The clinical efficacy of Dimethyl fumarate has been demonstrated in several key Phase 3 clinical trials, including DEFINE, CONFIRM, and its long-term extension study, ENDORSE. These studies have shown a consistent reduction in the annualized relapse rate (ARR) and a favorable impact on disease progression.

Table 1: Comparison of Annualized Relapse Rate (ARR) - Dimethyl Fumarate vs. Alternatives



| Treatmen t Comparis on | Study/An alysis | ARR for Dimethyl Fumarate | ARR for Comparat or | Relative Risk Reductio n with DMF | p-value | Citation(s) |
|---------------------------------|---|---------------------------------|---------------------------|---|---------|-----------------|
| vs. Placebo | Integrated analysis of DEFINE/C ONFIRM | 0.19 (model- based) | 0.30 (model- based) | 37% | <0.001 | [1] |
| vs. Glatiramer Acetate | Matching- adjusted indirect compariso n | - | - | 24% | 0.0474 | [2][3] |
| vs. Teriflunomi de | Nationwide Cohort Study | 0.09 | 0.16 | 42% | <0.001 | [4] |
| vs. Teriflunomi de | NeuroTran sData MS Registry | 0.33 (unadjuste d) | 0.41 (unadjuste d) | 23.7% | - | [5] |
| vs. Fingolimod | 24-month follow-up study | - | - | No significant difference | - | [6] |
| vs. Fingolimod | Matched cohort analysis | - | - | No significant difference | 0.86 | [7] |

Table 2: Comparison of Disability Progression - Dimethyl Fumarate vs. Alternatives



| Treatme nt Compar ison | Study/A nalysis | Outcom e Measur e | Result for Dimethy I Fumarat e | Result for Compar ator | Hazard Ratio/O dds Ratio (95% CI) | p-value | Citation (s) |
|----------------------------------|---|---|---|---|---|---------|-----------------|
| vs. Glatiram er Acetate | Matching -adjusted indirect comparis on | 12-week confirme d disability progressi on | - | - | 0.59 (0.46– 0.76) | <0.0001 | [2][3] |
| vs. Terifluno mide | Nationwi de Cohort Study | EDSS score worsenin g | No significan t differenc e | No significan t differenc e | - | - | [4] |
| vs. Fingolim od | Matched cohort analysis | 1-year confirme d disability worsenin g | - | - | 0.9 (0.6– 1.6) | 0.80 | [7] |

Safety and Tolerability Profile

The safety profile of Dimethyl fumarate is well-characterized, with the most common adverse events being flushing and gastrointestinal issues.

Table 3: Discontinuation Rates and Common Adverse Events



| Treatmen t Comparis on | Study/An alysis | Discontin uation Rate (DMF) | Discontin uation Rate (Compara tor) | Reason for Discontin uation (DMF) | Reason for Discontin uation (Compara tor) | Citation(s) |
|---------------------------------|-------------------------------|--|--|---|--|-----------------|
| vs. Fingolimod | 24-month follow-up | Higher with DMF | Lower with Fingolimod | Intolerabilit y | - | [6] |
| vs. Fingolimod | Matched cohort analysis | 19% (at 1 year) | 13% (at 1 year) | - | - | [7] |
| vs. Teriflunomi de | Nationwide Cohort Study | 10.2% (due to breakthrou gh disease) | 22.1% (due to breakthrou gh disease) | - | - | [4] |
| General | ESTEEM Study | 24% | - | Adverse events (most common: GI issues) | - | [8] |

Experimental Protocols

General Protocol for Phase 3 Relapsing-Remitting MS Clinical Trials (based on DEFINE/CONFIRM)

A typical Phase 3, multicenter, randomized, double-blind, placebo-controlled study for a new oral therapy in relapsing-remitting multiple sclerosis (RRMS) follows a structured protocol.[9] [10][11]

 Objective: To evaluate the efficacy and safety of the investigational drug compared to placebo over a specified period (e.g., 24 months).[9]

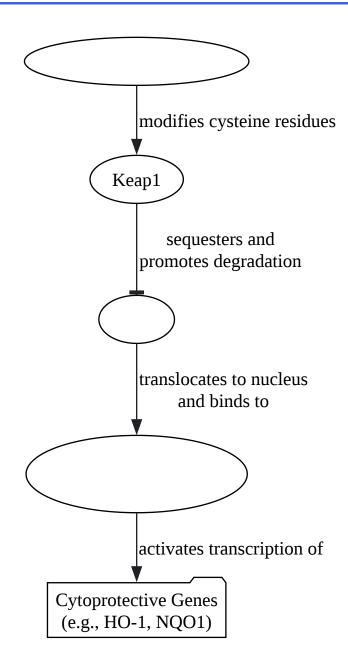


- Patient Population: Patients aged 18-55 years with a confirmed diagnosis of RRMS
 according to the McDonald criteria and who have experienced at least one relapse in the
 year prior to randomization.[12]
- Study Design: Participants are randomized to receive the investigational drug at a specified dose (e.g., Dimethyl fumarate 240 mg twice daily) or a matching placebo.[1] In some studies, an active comparator arm may be included.[2][3]
- Primary Endpoint: The primary outcome is typically the annualized relapse rate (ARR) at the end of the study period.[10]
- Secondary Endpoints: These often include the time to confirmed disability progression (as measured by the Expanded Disability Status Scale - EDSS), the number of new or newly enlarging T2-hyperintense lesions, and the number of gadolinium-enhancing lesions on brain MRI scans.[13][14]
- Assessments: Clinical assessments, including neurological examinations and EDSS scoring, are performed at baseline and at regular intervals throughout the study. Brain MRI scans are typically conducted at baseline and at specified time points (e.g., 6, 12, and 24 months).
 Safety monitoring includes the recording of adverse events, laboratory tests, and vital signs.
 [13][14]
- Statistical Analysis: The primary analysis for ARR is often performed using a negative binomial regression model, adjusting for baseline characteristics. Time-to-event analyses, such as Cox proportional hazards models, are used for disability progression.[4]

Signaling Pathways and Experimental Workflows Mechanism of Action: Nrf2 and NF-kB Signaling Pathways

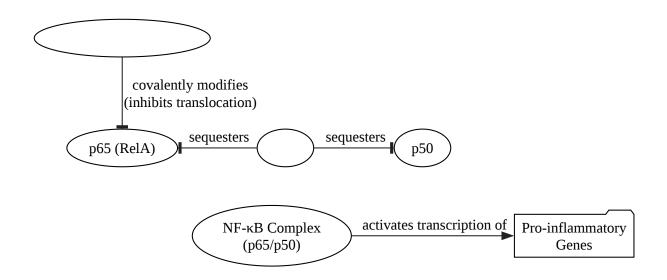
Dimethyl fumarate and its active metabolite, monomethyl fumarate, are thought to exert their therapeutic effects through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-kB) pathway.[15][16][17][18][19] [20]





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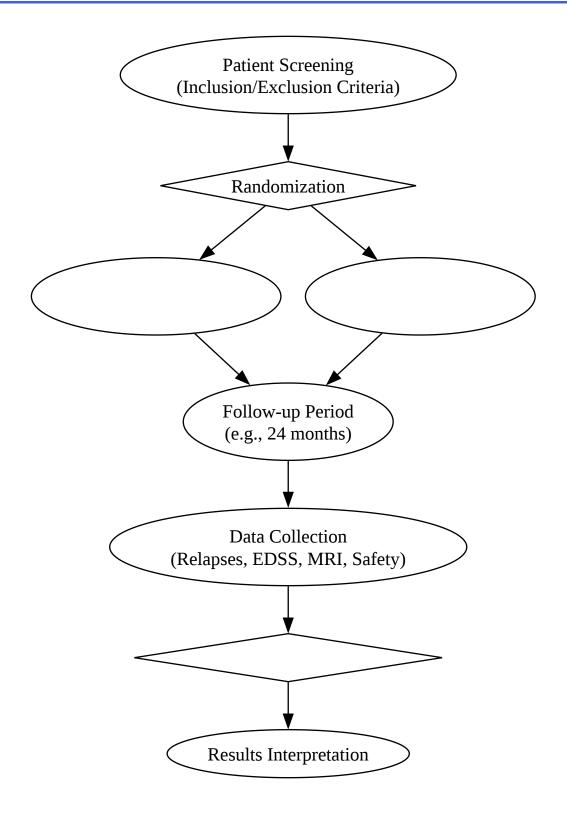




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Experimental Workflow: Phase 3 Clinical Trial





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